molecular formula K8Nb6O19 B12690142 Niobium potassium oxide (NbKO3) CAS No. 12031-11-7

Niobium potassium oxide (NbKO3)

Cat. No.: B12690142
CAS No.: 12031-11-7
M. Wt: 1174.21 g/mol
InChI Key: GCDFIJPZDKYCQY-UHFFFAOYSA-N
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Description

Significance of Hydrated Perovskite Materials in Functional Ceramics and Optoelectronics

Perovskite materials, with their characteristic crystal structure, form a cornerstone of modern functional materials. frontiersin.org Their versatility allows for the chemical design of a wide array of advanced materials with unique features. frontiersin.org In functional ceramics, perovskites like potassium sodium niobate (KNN) are prized for their piezoelectric properties, which are crucial for sensors, actuators, and energy harvesting devices. researchgate.netd-nb.info The search for high-performance, lead-free piezoceramics has become a major research frontier, with KNN-based materials emerging as one of the most promising candidates. researchgate.netrsc.org

The introduction of water into the perovskite structure to form hydrated variants can significantly alter material properties and open up new avenues for applications. ontosight.aimdpi.com Hydration can influence the crystal structure and, consequently, the electronic and optical characteristics of the material. ontosight.ai For instance, protonated layered perovskites can reversibly intercalate water, creating distinct reaction zones that can enhance photocatalytic activity. frontiersin.org While much research focuses on anhydrous perovskites for optoelectronics, such as in solar cells and lasers, hydrated forms are being explored for their potential in areas like low-temperature proton conduction. wikipedia.orgmdpi.com The structure of potassium niobate, hexadecahydrate (KNbO₃·16H₂O) consists of a perovskite framework of niobate octahedra with potassium ions, surrounded by water molecules. ontosight.ai This hydration can modify the inherent ferroelectric, pyroelectric, and photorefractive properties of the parent potassium niobate compound. ontosight.ai

Historical Context and Evolution of Research in Potassium Niobate Variants

Research into potassium niobate (KNbO₃) has a rich history, initially focused on its excellent ferroelectric, high electro-optic, and nonlinear optical coefficients. wikipedia.orglookchem.com These properties made it a material of interest for applications like frequency doublers and holographic storage systems. lookchem.com A significant evolution in this research area was the investigation of solid solutions, most notably potassium sodium niobate (KₓNa₁₋ₓNbO₃ or KNN). Discovered in the 1950s, KNN-based ceramics showed promise but were hindered for over five decades by comparatively inferior piezoelectric properties and a strong dependency on temperature. rsc.org

A breakthrough occurred with the focused effort to develop lead-free piezoelectric materials as environmentally friendly alternatives to lead zirconate titanate (PZT). d-nb.info This spurred intensive investigation into KNN. Researchers discovered that compositions near a morphotropic phase boundary (MPB)—a region in the phase diagram where two different crystal structures coexist—exhibited significantly enhanced piezoelectric properties. nih.gov For KNN, this boundary typically involves orthorhombic and tetragonal phases. nih.gov In 2014, the proposal of a "new phase boundary" (NPB) further advanced the field, enabling the creation of KNN-based ceramics with both high piezoelectric properties and improved temperature stability, bringing them closer to the performance levels of some lead-based materials. rsc.org The synthesis methods have also evolved, from traditional solid-state reactions of carbonates and oxides to more advanced chemical processing routes like using metal alkoxides or microwave-assisted hydrothermal methods to achieve more homogeneous, single-phase products with predictable morphology. lookchem.comnih.gov

Overview of Current Research Frontiers in Potassium Niobate and its Hydrates

Current research on potassium niobate systems is vibrant and multifaceted, pushing the boundaries of material performance and application. A primary frontier remains the development of high-performance, eco-friendly KNN-based piezoceramics to replace PZT. rsc.org Research focuses on constructing new phase boundaries and using defect engineering to enhance piezoelectric activity and temperature stability. rsc.orgresearchgate.net This includes doping with various elements to modify properties for specific applications. mdpi.com

Beyond bulk ceramics, there is growing interest in creating potassium niobate in different forms. Nanowires of KNbO₃ have been used to produce tunable coherent light, and research into thin films and coatings is underway. wikipedia.org Thermal spray processing is being explored to create dense KNN-based ceramic coatings with competitive piezoelectric coefficients. researchgate.net Furthermore, KNN single crystals are being developed for high-performance applications like medical imaging, demonstrating their potential to replace lead-based materials in sensitive devices like intravascular photoacoustic probes. nih.gov

While the bulk of research is on anhydrous forms, hydrated niobates represent an emerging area. The synthesis of various potassium niobate phases, including hydrated forms like K₄Nb₆O₁₇·4.5H₂O, under solvothermal conditions highlights the ability to control structure and morphology by adjusting reaction parameters. rsc.org The study of layered perovskites and their ability to intercalate water points toward potential applications in photocatalysis. frontiersin.org The fundamental properties of specific hydrates like potassium niobate, hexadecahydrate, remain less explored, representing a frontier for basic materials science research to understand how extensive hydration impacts the celebrated properties of the niobate perovskite framework. ontosight.ai

Interactive Data Tables

Table 1: Properties of Potassium Niobate (Anhydrous)

PropertyValueReference
Chemical FormulaKNbO₃ wikipedia.org
Molar Mass180.003 g·mol⁻¹ wikipedia.org
AppearanceWhite rhombohedral crystals wikipedia.org
Density4.640 g/cm³ wikipedia.org
ClassificationPerovskite ferroelectric material wikipedia.org
Cubic to Tetragonal Phase Transition435 °C wikipedia.org
Tetragonal to Orthorhombic Phase Transition225 °C wikipedia.org
Orthorhombic to Rhombohedral Phase Transition-50 °C wikipedia.org

Table 2: Properties of Potassium Niobate, Hexadecahydrate

PropertyValueReference
Chemical FormulaKNbO₃·16H₂O ontosight.ai
Alternate FormulaH₃₂KNbO₁₉ guidechem.com
Molecular Weight468.25 g/mol guidechem.com
Structural FeaturePerovskite framework of niobate octahedra with K⁺ ions and surrounding water molecules ontosight.ai
Synthesis MethodReaction of niobium pentoxide (Nb₂O₅) with potassium hydroxide (B78521) (KOH) in aqueous solution, followed by crystallization ontosight.ai

Properties

CAS No.

12031-11-7

Molecular Formula

K8Nb6O19

Molecular Weight

1174.21 g/mol

IUPAC Name

octapotassium;hexakis(niobium(5+));nonadecakis(oxygen(2-))

InChI

InChI=1S/8K.6Nb.19O/q8*+1;6*+5;19*-2

InChI Key

GCDFIJPZDKYCQY-UHFFFAOYSA-N

Canonical SMILES

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-][Nb](=O)=O.[K+]

physical_description

Powder;  [Alfa Aesar MSDS]

Origin of Product

United States

Synthetic Methodologies for Potassium Niobate and Its Hydrates

Solution-Based Crystallization Processes

Solution-based methods are foundational in the synthesis of potassium niobates, offering precise control over stoichiometry and morphology. These processes are particularly crucial for producing hydrated variants and complex structures from soluble precursors.

Aqueous Solution Routes for Hydrated Forms

The synthesis of specific hydrated forms, such as potassium niobate, hexadecahydrate (KNbO₃·16H₂O), is typically achieved through straightforward aqueous solution routes. This method generally involves the reaction of a niobium source, like niobium pentoxide (Nb₂O₅), with potassium hydroxide (B78521) (KOH) in an aqueous medium. The subsequent crystallization from this solution under controlled conditions allows for the incorporation of water molecules into the crystal lattice, yielding the hydrated compound. The structure of the resulting hexadecahydrate consists of a perovskite framework of niobate octahedra, with potassium ions housed in the cavities and surrounded by the water molecules of hydration.

Solvothermal and Hydrothermal Synthesis for Controlled Morphology and Phase

Solvothermal and hydrothermal techniques represent a significant advancement in the synthesis of potassium niobates, enabling the production of materials with specific morphologies and crystal phases. These methods involve chemical reactions in a sealed vessel, using water (hydrothermal) or other solvents (solvothermal) at elevated temperatures and pressures.

A sophisticated approach to synthesizing potassium niobates involves the use of polyoxometalates as highly water-soluble precursors. Polyoxoniobates, a subclass of polyoxometalates, are discrete metal-oxyanion clusters of niobium. Specifically, the Lindquist hexaniobate ion, [Nb₆O₁₉]⁸⁻, is a key precursor. nih.govresearchgate.net This ion is typically prepared by dissolving niobium pentoxide (Nb₂O₅) in a potassium hydroxide (KOH) solution under solvothermal conditions (e.g., 230°C for 2 hours) to form a soluble potassium hexaniobate solution. researchgate.net This precursor solution provides a molecular-level distribution of niobium, which can then be reacted under various conditions to form different potassium niobate phases. nih.govresearchgate.net The transformation from the hexaniobate precursor to the final niobate product involves the rearrangement of the [NbO₆] octahedra that are the building blocks of both the precursor and the final crystal structures. nih.gov

The alkalinity of the reaction medium during solvothermal synthesis is a critical parameter for controlling the final structure and particle morphology of the potassium niobate product. By starting with a potassium salt of the Lindquist hexaniobate, [Nb₆O₁₉]⁸⁻, and carefully adjusting the pH or KOH concentration, a variety of potassium niobate compounds can be selectively synthesized at a relatively mild temperature of 230°C. nih.govresearchgate.net

Research has demonstrated that different levels of alkalinity direct the formation of specific phases, each with a unique morphology. nih.gov At a pH of 5.5, plate-like crystals of KNb₃O₈ are formed. As the alkalinity increases, different structures emerge. This precise control highlights the versatility of the solvothermal method when combined with polyoxometalate precursors. nih.govresearchgate.net

Table 1: Influence of Alkalinity on Potassium Niobate Phase and Morphology

KOH Concentration (mol L⁻¹)Resulting Potassium Niobate PhaseObserved Particle MorphologyReference
pH = 5.5KNb₃O₈Plate-like nih.gov
0.3K₄Nb₆O₁₇·4.5H₂OPlate-like nih.gov
0.5K₂Nb₂O₆·H₂OFibrous nih.gov
1.0KNbO₃ (Perovskite)Cubic nih.gov

Utilizing water in its subcritical and supercritical states provides another powerful tool for directing the phase formation of potassium niobates during hydrothermal synthesis. These states offer unique solvent properties, such as density and dielectric constant, which can be tuned by temperature and pressure to influence reaction pathways. mdpi.comsemanticscholar.org

When crystalline Nb₂O₅ is used as the starting material, the thermodynamic state of the water determines the product. psu.edursc.org Under subcritical water conditions, a single phase of K₄Nb₆O₁₇ is typically formed. psu.edursc.org However, upon transitioning to supercritical water conditions, mixed phases of K₄Nb₆O₁₇ and the perovskite KNbO₃ are obtained. psu.edursc.org As the reaction time in the supercritical state is extended, the KNbO₃ phase becomes predominant. psu.edursc.org This demonstrates that supercritical water facilitates the formation of the KNbO₃ structure. These hydrothermal methods can produce fine, hydrated powders with high crystallinity. psu.edursc.orgresearchgate.net

Table 2: Phase Control of Potassium Niobate Synthesis in Subcritical and Supercritical Water

Water ConditionHeating TemperatureResulting PhasesReference
Subcritical< 400°CSingle phase of K₄Nb₆O₁₇ psu.edursc.org
Supercritical≥ 400°CMixed phases of K₄Nb₆O₁₇ and KNbO₃ psu.edursc.org
Supercritical (Increased Duration)≥ 400°CKNbO₃ becomes predominant psu.edursc.org

Solid-State Reaction Approaches for Alkali Niobates

In contrast to solution-based methods, solid-state reaction is a more traditional technique for synthesizing alkali niobates. This approach typically involves the high-temperature calcination of a mixture of precursor powders, such as an alkali carbonate (e.g., potassium carbonate, K₂CO₃) and niobium oxide (Nb₂O₅). consensus.app The reaction proceeds through the coupled diffusion of alkaline and oxygen ions into the niobium oxide structure at temperatures often exceeding 600°C. consensus.app While effective for producing anhydrous forms like KNbO₃, this method can present challenges in achieving chemical homogeneity and controlling particle size due to the coarse scale of reactant mixing. consensus.app It serves as a benchmark against which the advantages of hydrothermal and solvothermal methods, such as lower reaction temperatures and finer particle control, are often compared. rsc.org

Advanced Thin Film Deposition Techniques

The fabrication of high-quality potassium niobate (KNbO₃) and related potassium sodium niobate (KNN) thin films is critical for their application in electro-optic, piezoelectric, and non-linear optical devices. Achieving the desired stoichiometry, crystal structure, and surface morphology requires precise control over the deposition process. Advanced vacuum deposition techniques provide this control, enabling the growth of epitaxial or highly oriented films.

Molecular Beam Epitaxy (MBE) for Controlled Atomic Layering

Molecular Beam Epitaxy (MBE) is an ultra-high vacuum (10⁻⁸ to 10⁻¹² Torr) deposition method that allows for the growth of single-crystal thin films with atomic-level precision. wikipedia.org In this technique, thermal beams of atoms or molecules are generated from effusion cells, which then travel in a straight line to a heated substrate, where they condense and form an epitaxial film. The slow deposition rate, typically less than 3,000 nm per hour, is a key aspect of MBE that facilitates high-quality crystal growth. wikipedia.org

For complex oxides like potassium niobate, MBE offers unparalleled control over stoichiometry and structure. dtu.dk The technique has been successfully used to synthesize a variety of complex oxide semiconductors, including KNbO₃. dtu.dk Researchers have utilized MBE to strain-tune the properties of potassium niobate by growing it on specific crystal substrates that stretch or compress the material's atomic structure, thereby enhancing its ferroelectric properties. bohrium.com This precise layering capability makes MBE a powerful tool for creating quantum nanostructures and integrating diverse materials into monolithic circuits. wikipedia.orgdtu.dk

Polymeric Precursor (Pechini) Method for Film Fabrication

The polymeric precursor method, also known as the Pechini method, is a chemical solution-based technique used for synthesizing multicomponent oxide films. This process involves the formation of a polymeric resin through the chelation of metal cations by a hydroxycarboxylic acid, such as citric acid, followed by polymerization with a polyhydroxy alcohol, like ethylene (B1197577) glycol. This method ensures a high degree of chemical homogeneity and good stoichiometric control.

Research on potassium tantalate niobate (KTaₓNb₁₋ₓO₃ or KTN), a compound closely related to KNbO₃, has demonstrated the efficacy of the Pechini method. researchgate.net KTN powders and thin films have been successfully synthesized, with the pure perovskite phase being achieved at optimal temperatures between 550°C and 650°C. researchgate.net For thin film fabrication, the polymeric precursor solution is often deposited via spin coating onto substrates like LaAlO₃, followed by annealing at temperatures as low as 600°C to achieve a high-quality crystalline film. researchgate.net

Table 1. Research Findings for KTN Thin Film Synthesis via Polymeric Precursor Method
ParameterValue/ObservationReference
Precursor MethodPechini Process (Polymeric Precursor) researchgate.net
CompoundKTaₓNb₁₋ₓO₃ (KTN) researchgate.net
Optimal Synthesis Temperature (Powder)550–650 °C researchgate.net
Deposition TechniqueSpin Coating researchgate.net
Substrate for Epitaxial GrowthLaAlO₃ researchgate.net
Annealing Temperature (Film)As low as 600 °C for pure perovskite phase researchgate.net
Resulting Film QualityHigh crystalline quality, homogeneous, and crack-free researchgate.net

Sol-Gel Spin Coating Methodologies for Homogeneous Films

The sol-gel method is a versatile and cost-effective chemical solution deposition (CSD) technique for producing high-quality thin films. The process begins with the creation of a "sol," which is a colloidal suspension of solid particles in a liquid. This sol is then deposited onto a substrate, commonly by spin coating, to form a "gel." A subsequent heat treatment (annealing) removes organic residues and crystallizes the film.

This methodology has been extensively applied to fabricate KNN thin films. utem.edu.myrsc.org A typical process involves spin coating a precursor solution onto a substrate at around 3000 rpm for 30-60 seconds. utem.edu.myrsc.org This is followed by a pyrolysis step on a hot plate (e.g., at 350°C for 2 minutes) to decompose organic compounds. rsc.org This layering process can be repeated to achieve the desired thickness. A final rapid thermal annealing (RTA) step at a higher temperature, such as 650°C for 10 minutes, is used for crystallization. rsc.org The precise control of the precursor's chemical composition, including the use of excess alkali metals to compensate for volatilization during annealing, is crucial for obtaining films with superior ferroelectric and piezoelectric properties. rsc.orgroyalsocietypublishing.org

Table 2. Typical Parameters for Sol-Gel Synthesis of KNN Thin Films
ParameterValue/ObservationReference
Starting PrecursorsPotassium Acetate (CH₃COOK), Sodium Acetate (CH₃COONa) utem.edu.my
Spin Coating Speed3000 rpm utem.edu.myrsc.org
Spin Coating Duration30–60 s utem.edu.myrsc.org
Pyrolysis Temperature250–350 °C utem.edu.myrsc.org
Pyrolysis Duration1–2 min (per layer) utem.edu.myrsc.org
Final Annealing Temperature650–700 °C utem.edu.myrsc.org
Resulting PropertiesRemnant polarization (Pr) of ~10 µC/cm² and d₃₃ of ~40 pm/V with 20 mol% alkali excess. rsc.org

Pulsed Laser Deposition (PLD) for Thin Film Growth

Pulsed Laser Deposition (PLD) is a physical vapor deposition technique where a high-power pulsed laser beam is focused inside a vacuum chamber to strike a target of the material to be deposited. scispace.com The intense laser energy ablates the target surface, creating a plasma plume that expands towards a heated substrate, resulting in a thin film. PLD is known for its ability to maintain the stoichiometry of complex materials from the target to the film. soton.ac.uk

For KNbO₃ thin film growth, PLD has been shown to produce epitaxially oriented films on substrates like MgO. scispace.com A significant challenge is the volatility of potassium, which can lead to a potassium deficiency in the deposited film. To counteract this, K-rich ceramic targets (e.g., a mix of KNbO₃ and K₂CO₃) are often used. scispace.com Researchers have found that parameters such as an oxygen back-pressure of approximately 2 x 10⁻² mbar and a substrate temperature between 650°C and 700°C are effective for growing crystalline KNbO₃ films. scispace.com

Radio Frequency (RF) Magnetron Sputtering for Film Deposition

RF magnetron sputtering is a widely used physical vapor deposition technique for producing high-quality, uniform thin films. In this process, a target material is bombarded with ions from a plasma, causing atoms from the target to be "sputtered" off. These atoms then travel and deposit onto a substrate. An RF voltage is used for non-conductive or poorly conductive targets like ceramics.

This method is frequently employed for depositing KNN and KTN thin films. mdpi.comscispace.comaip.org Key parameters include RF power, substrate temperature, and the composition of the sputtering gas (typically a mixture of Argon and Oxygen). mdpi.com For instance, amorphous KNN films can be synthesized at 300°C and subsequently crystallized via post-annealing. mdpi.com Epitaxial growth often requires higher substrate temperatures, in the range of 580-650°C. scispace.com A persistent challenge is the loss of volatile alkali elements like potassium during deposition. mrs-k.or.kr To achieve the desired stoichiometry, it is common to use targets with an excess of potassium or to employ a multi-target co-sputtering setup. mrs-k.or.krmdpi.com

Table 3. Parameters for RF Magnetron Sputtering of KNN-type Films
ParameterValue/ObservationReference
TargetStoichiometric or K-rich KNN / KTN ceramic mdpi.comscispace.com
Substrate Temperature300 °C (for amorphous films) to 650 °C (for epitaxial growth) mdpi.comscispace.com
RF Power50 W to 120 W mdpi.commrs-k.or.kr
Sputtering GasAr/O₂ mixture (e.g., 4:1 ratio) mdpi.com
Working Pressure~1.3 Pa mdpi.com
Key ChallengeVolatilization of potassium, requiring compositional control. mrs-k.or.kr

Post-Deposition Annealing Strategies for Compositional Control and Crystallization

Post-deposition annealing is a critical step in the fabrication of high-quality crystalline potassium niobate-based thin films, particularly for films deposited in an amorphous state or at low temperatures. mdpi.comnih.gov This thermal treatment serves two primary purposes: to provide the energy for the film to crystallize into the desired perovskite structure and to control the final chemical composition.

A major issue in the synthesis of potassium-containing films is the high volatility of potassium, which leads to alkali-deficient, non-stoichiometric films with deteriorated properties. mdpi.com One effective strategy to counteract this loss is to perform the post-annealing in a controlled, alkali-rich atmosphere. mdpi.comnih.gov For example, amorphous KNN films deposited by sputtering can be crystallized by annealing at 700°C for 2 hours in an atmosphere generated from mixed powders of sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃). mdpi.com By adjusting the molar ratio of these powders, the Na/K ratio in the final film can be precisely regulated. mdpi.comnih.gov Annealing in a high-potassium atmosphere has been shown to reduce dielectric losses and enhance the piezoelectric behavior of the films. mdpi.comnih.gov Rapid thermal annealing (RTA) is also frequently used to improve crystalline quality while minimizing thermal budget. researchgate.net

Single Crystal Growth Techniques for Niobate Systems

The growth of large, high-quality single crystals of niobate-based materials is essential for unlocking their full potential in various technological applications. Techniques such as Solid State Single Crystal Growth (SSCG) and flux growth methods are prominent in the synthesis of these materials. mdpi.comnih.gov These methods are advantageous for producing crystals with controlled composition and high piezoelectric performance. nih.govaip.org

Solid State Single Crystal Growth (SSCG) is a technique used to grow single crystals from a polycrystalline matrix at temperatures below the material's melting point. aip.org This method has several advantages over traditional melt-growth techniques, including lower processing temperatures, reduced costs due to the use of standard laboratory furnaces, shorter processing times, and better control over the final composition. nih.gov The fundamental mechanism behind SSCG is abnormal grain growth (AGG), where a few grains in a ceramic matrix grow at a much faster rate than the surrounding grains. uow.edu.auwhiterose.ac.uk A seed crystal can be used to initiate and control this abnormal grain growth, leading to the formation of a large single crystal. nih.govresearchgate.net

One of the significant challenges in SSCG is the porosity of the resulting crystals, as pores from the matrix can become trapped within the growing crystal. researchgate.netkaist.ac.kr To address this, techniques such as hot pressing can be combined with SSCG to produce denser single crystals. kaist.ac.kr Research has shown that using specific sintering aids, such as K4CuNb8O23, can also facilitate the growth process. whiterose.ac.uk

The SSCG method has been successfully applied to grow various niobate single crystals, particularly potassium sodium niobate (KNN)-based materials, which are of interest as lead-free piezoelectric alternatives. mdpi.comresearchgate.net By using seed-free SSCG, researchers have been able to produce KNN single crystals with dimensions of several millimeters and superior piezoelectric properties. aip.orgnih.gov The performance of these crystals can be further enhanced through domain engineering. nih.gov The choice of donor dopants, such as Ba2+ and Bi3+, has been shown to be critical in promoting the abnormal grain growth necessary for seed-free SSCG. uow.edu.au

Table 1: Research Findings on Solid State Single Crystal Growth (SSCG) for Niobate Systems

Niobate System Growth Method Key Findings Reference
(K0.5Na0.5)NbO3 (KNN) Seeded and Seed-Free SSCG Large (~8 mm) and relatively dense single crystals were grown using a KTaO3 seed crystal. mdpi.com
(K0.5Na0.5)NbO3 (KNN) SSCG with Hot Pressing Combination of SSCG and hot pressing can produce dense single crystals, reducing porosity. kaist.ac.kr
(K0.45Na0.55)0.96Li0.04NbO3 Seed-Free SSCG Produced single crystals with a high piezoelectric coefficient (d33) of 689 pC/N. aip.org

The flux growth method is a technique where a single crystal is grown from a molten solution, or "flux." This method is particularly useful for materials that melt incongruently or at very high temperatures. aip.org The flux acts as a solvent, dissolving the nutrient material at a high temperature. As the solution is slowly cooled, it becomes supersaturated, leading to the nucleation and growth of single crystals. researchgate.net

Various fluxes have been utilized for the growth of niobate crystals. For potassium sodium niobate (KNN) single crystals, a K2CO3–Na2CO3 solid solution with the addition of small amounts of B2O3 has been used successfully. aip.orgresearchgate.netaip.org The addition of B2O3 helps to lower the growth temperature. aip.orgaip.org Another approach is the self-flux method, where an excess of one of the components of the desired crystal acts as the flux. mdpi.com For instance, in the growth of (K1−xNax)NbO3, an excess of potassium or sodium compounds can serve as the flux. mdpi.com

A notable challenge in the flux growth of mixed-cation niobates like KNN is controlling the composition, as the resulting crystals can be rich in one of the cations (e.g., Na-rich) compared to the initial composition of the melt. mdpi.com The volatility of components like K2O at high temperatures can also pose a challenge. aip.org Despite these challenges, the flux method has been instrumental in producing high-quality single crystals of various niobates, including lithium niobate (LiNbO3) and lead potassium niobate (PKN). acs.orgmdpi.comdtic.mil In some cases, a top-seeded solution growth (TSSG) technique, a variation of the flux method, is employed where a seed crystal is introduced at the surface of the melt to control crystal orientation and growth. mdpi.com

Table 2: Research Findings on Flux Growth Methods for Niobate Systems

Niobate System Flux Used Growth Conditions Key Findings Reference
(K0.5Na0.5)NbO3 (KNN) K2CO3–Na2CO3 with B2O3 Soaking at 1150°C for 24 h, followed by slow cooling. Successfully grew single crystals; surface morphology showed step and kink growth patterns. aip.orgaip.org
(K1−xNax)NbO3 Self-Flux Heated to 1200°C, held for 4 h, then slow cooled to 1000°C at 3°C/h. Produced Na-rich single crystals with a perovskite structure. mdpi.com
LiNbO3 from K4Nb6O17 LiNO3 solute with KNO3 flux Reaction at 600°C. Produced platelet-shaped LiNbO3 single crystals through a topochemical reaction. acs.org

Table 3: List of Chemical Compounds

Compound Name Chemical Formula
Potassium niobate, hexadecahydrate KNbO3·16H2O
Niobium pentoxide Nb2O5
Potassium hydroxide KOH
Potassium sodium niobate (K,Na)NbO3 or KNN
Potassium tantalate KTaO3
Barium Copper Niobate Ba(Cu0.13Nb0.66)O3
K4CuNb8O23 K4CuNb8O23
Lithium niobate LiNbO3
Potassium carbonate K2CO3
Sodium carbonate Na2CO3
Boron trioxide B2O3
Potassium oxide K2O
Lead potassium niobate PKN
K4Nb6O17 K4Nb6O17
Lithium nitrate LiNO3
Potassium nitrate KNO3

Advanced Structural Characterization and Crystallography

Crystallographic Phase Transitions in Potassium Niobate Systems

Anhydrous potassium niobate (KNbO₃) is renowned for its sequence of temperature-dependent phase transitions, which are fundamental to its ferroelectric and nonlinear optical properties. wikipedia.org While specific phase transition data for the hexadecahydrate is not extensively documented, the behavior of the anhydrous form provides a critical framework for understanding the potential transformations in the hydrated system.

Upon cooling from a high temperature, anhydrous KNbO₃ undergoes a series of structural phase transitions to phases with lower symmetry. wikipedia.org At approximately 435 °C, it transitions from a paraelectric cubic phase to a ferroelectric tetragonal phase. wikipedia.orgaip.org Further cooling leads to a transition to an orthorhombic phase at around 225 °C, and finally to a rhombohedral phase at about -10 °C to -50 °C. wikipedia.orgaip.org Each of these transitions involves a change in the direction of the spontaneous electric polarization.

PhaseSymmetryTransition Temperature (°C)
CubicPm3m> 435
TetragonalP4mm225 to 435
OrthorhombicAmm2-50 to 225
RhombohedralR3m< -50

Note: Transition temperatures are for anhydrous KNbO₃ and can vary slightly based on experimental conditions and sample purity. wikipedia.orgaip.org

The mechanisms driving these phase transitions in potassium niobate are complex, involving elements of both "displacive" and "order-disorder" models. frontiersin.org In the displacive model, the transitions are attributed to the condensation of a soft lattice vibrational mode. frontiersin.org Conversely, the order-disorder model suggests that the Nb⁵⁺ ions are displaced from the center of the oxygen octahedra in all phases, and the transitions involve the ordering of these displacements. frontiersin.org Studies have proposed that the nature of the transition is not purely one or the other but rather a crossover, with the rhombohedral-to-orthorhombic transition being more displacive and the tetragonal-to-cubic transition being dominated by order-disorder characteristics. frontiersin.org Molecular dynamics simulations have been employed to investigate the dominant driving mechanism at each structural phase transition. tandfonline.com

In solid solutions of potassium niobate, such as potassium sodium niobate ((K,Na)NbO₃ or KNN), the concept of phase boundaries is crucial for enhancing piezoelectric properties. aip.org A morphotropic phase boundary (MPB) is a composition-driven transition between two different ferroelectric phases, often leading to a significant enhancement in piezoelectric response. aip.orgaimspress.com In contrast, a polymorphic phase boundary (PPB) is a temperature-driven transition between different polymorphic phases for a given composition. aip.org In KNN systems, the phase boundaries are often tilted and temperature-sensitive. cambridge.org Research has focused on modifying the composition with various dopants to shift these phase boundaries to room temperature to optimize performance. cambridge.org

In situ Raman spectroscopy is a powerful tool for investigating the dynamics of phase transitions in potassium niobate and its derivatives. rsc.org By monitoring the changes in the phonon modes (lattice vibrations) as a function of temperature or electric field, researchers can gain detailed insights into the structural changes occurring during a phase transition. rsc.org Studies on KNN have shown that different vibration modes, particularly those related to the [NbO₆] octahedra, exhibit distinct and abrupt changes during the orthorhombic-tetragonal and tetragonal-cubic transitions. rsc.org This technique allows for the direct observation of the evolution of various phonon modes, such as bond stretching and rotation, providing a deeper understanding of the phase transition mechanisms at a microscopic level. rsc.orgresearchgate.netbohrium.com

Microstructural and Morphological Analysis

The performance of potassium niobate-based ceramics and thin films in applications such as sensors, actuators, and optical devices is intrinsically linked to their microstructure. This includes the size and orientation of crystalline grains, the surface characteristics of films, and the configuration of ferroelectric domains.

The control of grain growth is fundamental to engineering the properties of KNbO₃ and KNN ceramics. The sintering process, which transforms powdered materials into a dense solid, plays a critical role in defining the final microstructure.

Grain Growth Dynamics: The growth of grains during sintering is a complex process influenced by temperature, time, and atmospheric conditions. researchgate.net In KNN-based ceramics, abnormal grain growth (AGG)—where a few grains grow disproportionately large at the expense of smaller ones—is a common phenomenon. researchgate.netjkcs.or.kr This can be detrimental to achieving uniform mechanical and electrical properties.

Researchers have found that the sintering atmosphere significantly impacts grain growth. jkcs.or.krmdpi.com For instance, sintering KNN in a reducing atmosphere (like N₂-H₂) can increase oxygen vacancies, which lowers the energy barrier for grain boundary movement and can transition the growth behavior from stagnant to abnormal or pseudo-normal. researchgate.netmdpi.com The mixed control theory of grain growth is often used to explain these behaviors, where the critical driving force for growth is influenced by the step-free energy at the grain boundaries. mdpi.com

Control Strategies and Characterization: To achieve dense ceramics with controlled grain sizes, various strategies are employed:

Atmosphere Control: Sintering in specific atmospheres (e.g., O₂, N₂, H₂) can manipulate vacancy concentrations and thus control the grain growth mode. researchgate.netmdpi.com

Doping: The addition of dopants, such as Zr⁴⁺, can influence grain size. In some KNN systems, increasing Zr⁴⁺ content has been shown to decrease the average grain size from approximately 2.0 µm to below 0.6 µm, leading to a more homogeneous grain size distribution. upc.edu

Powder Processing: Homogenizing the precursor powder morphology through methods like milling can suppress abnormal grain growth and improve piezoelectric properties. manchester.ac.uk

The characterization of grain growth and texture is typically performed using Scanning Electron Microscopy (SEM), which provides images of the microstructure, allowing for the measurement of grain size and observation of porosity. researchgate.netresearchgate.net X-ray Diffraction (XRD) is used to identify crystalline phases and determine the crystallographic texture, or the preferential orientation of grains. researchgate.netnih.gov

Table 1: Influence of Sintering Atmosphere on KNN Grain Growth Behavior
Sintering AtmosphereObserved Grain Growth BehaviorPrimary Influencing FactorReference
O₂, Air, N₂Stagnant Grain GrowthHigher step free energy, insufficient driving force for rapid growth. researchgate.netmdpi.com
N₂-5% H₂Abnormal Grain Growth (AGG)Reduction in step free energy due to increased oxygen vacancies. researchgate.netmdpi.com
H₂Pseudo-normal Grain GrowthSignificant decrease in critical driving force for growth. researchgate.netmdpi.com

For applications in integrated optics and micro-electro-mechanical systems (MEMS), KNbO₃ and KNN are often prepared as thin films. The surface quality of these films is paramount, as high roughness can lead to optical scattering losses and issues with electrical contacting. psu.edu

Analysis Techniques: Atomic Force Microscopy (AFM) is the primary tool for characterizing the surface topology of these thin films. psu.edusemarakilmu.com.my AFM can generate high-resolution 3D images of the surface, from which key parameters like root-mean-square (RMS) roughness and average roughness (Ra) can be quantified.

Findings from Research: Studies on KNbO₃ and KNN thin films have revealed several factors that influence surface roughness:

Deposition Method: Films prepared by methods like the polymeric precursor method can produce very smooth surfaces, with an average grain size of 130 nm and a surface roughness of around 6.0 nm. psu.edu Sol-gel spin coating is another common method, with resulting roughness depending heavily on processing conditions. researchgate.net

Annealing Conditions: Post-deposition annealing is crucial for crystallizing the film. The annealing atmosphere can significantly affect the surface. For instance, annealing KNN films in a potassium carbonate (K₂CO₃) atmosphere can increase the RMS roughness from 1.4 nm (as-deposited) to 9.5 nm, corresponding to enhanced crystallinity and grain growth. nih.gov

Doping and Composition: Doping can be used to engineer the surface properties. In one study, doping KNN films with small amounts of ZnO (0.1-0.3 mol) reduced the average surface roughness from 0.269 µm to as low as 0.017 µm. semarakilmu.com.my However, higher dopant concentrations led to abnormal grain growth and increased roughness. semarakilmu.com.my

Substrate Effects: The choice of substrate can induce strain that affects film growth and microstructure, though some studies have found that identical films deposited on different substrates (e.g., platinized silicon vs. platinized strontium titanate) can exhibit similar roughness (~11 nm RMS) and grain size (~100 nm). mdpi.com

Table 2: Surface Roughness of KNN-Based Thin Films under Various Conditions
Film Composition/ConditionDeposition/Annealing MethodAverage Roughness (Ra) / RMS RoughnessReference
KNbO₃Polymeric precursor method, annealed at 600°C~6.0 nm (Ra) psu.edu
KNN (Pure)Sol-gel0.269 µm (Ra) semarakilmu.com.my
KNN + 0.3 mol ZnOSol-gel0.017 µm (Ra) semarakilmu.com.my
KNN (5 deposition layers)Sol-gel~1.698 nm (RMS) researchgate.net
KNN on Pt/SrTiO₃Sol-gel, RTA at 750°C~11 nm (RMS) mdpi.com
KNN annealed in K₂CO₃Sputtering, post-annealed9.5 nm (RMS) nih.gov

Ferroelectric materials like KNbO₃ and KNN are characterized by the presence of domains—regions within the crystal where the spontaneous electric polarization is uniformly oriented. The arrangement of these domains and the nature of the walls that separate them profoundly influence the material's piezoelectric and optical properties. aip.orgtandfonline.com

Imaging Techniques:

Piezoresponse Force Microscopy (PFM): This is a powerful AFM-based technique that has become a standard for imaging ferroelectric domains. aip.org PFM applies a voltage to the sample with a conductive tip and measures the resulting piezoelectric deformation, allowing for the mapping of polarization orientation with nanoscale resolution. nih.govaip.org

Transmission Electron Microscopy (TEM): TEM allows for direct observation of domain structures and their crystallographic orientations. iphy.ac.cnnih.gov It can reveal the nature of domain walls, such as 60°, 90°, 120°, and 180° walls, which describe the angle between polarization vectors in adjacent domains. iphy.ac.cnnih.gov

Confocal Raman Spectroscopy: This non-invasive optical technique can visualize domain structures by detecting subtle changes in the Raman spectra associated with different polarization states. doaj.org

Domain Structures and Correlation with Properties: The ability to reorient domains with an electric field is the basis for piezoelectric applications. The domain structure directly impacts these properties:

Domain Wall Types: In orthorhombic KNbO₃ and KNN, domain walls can be of the 60°, 90°, 120°, and 180° types. aip.orgnih.gov The mobility of these walls under an electric field contributes to the piezoelectric response. It has been observed that non-180° domain walls are often more mobile, though some studies have shown that 180° domain walls can also exhibit significant changes over time. nih.gov

Domain Engineering: Applying an electric field can nucleate new domains and alter the existing structure. researchgate.net The critical electric field required to nucleate domains is a key parameter; in Al-doped KNbO₃, this field was found to be around 70 V/cm. researchgate.net

Nanodomains and Properties: In some textured KNN ceramics, the presence of nanodomains (~70 nm) has been correlated with excellent electromechanical properties, including a high piezoelectric coefficient (d₃₃) and a high mechanical quality factor (Qₘ). acs.org

Domains at Phase Boundaries: At morphotropic phase boundaries (MPBs), where two different crystal structures (e.g., orthorhombic and tetragonal) coexist, complex interwoven domain structures can form. aip.org This coexistence is believed to be responsible for the enhanced piezoelectric properties observed in materials like KNN at their MPB composition. aip.org

The imaging of these domain structures provides direct evidence of the link between the microscopic polarization arrangement and the macroscopic ferroelectric and piezoelectric behavior of the material. aip.orgaip.org

Based on a thorough review of available scientific literature, there is a significant lack of specific research data pertaining to the advanced functional properties of Potassium niobate, hexadecahydrate (KNbO₃·16H₂O) . The majority of existing research focuses overwhelmingly on the anhydrous form, Potassium Niobate (KNbO₃).

While the synthesis of Potassium niobate, hexadecahydrate is documented, involving the reaction of niobium pentoxide with potassium hydroxide (B78521) in an aqueous solution, detailed characterization of its ferroelectric, dielectric, and related phenomenological properties as outlined in the requested article structure is not available in the public domain. ontosight.ai It is known that the addition of water to form the hexadecahydrate can alter the properties of the base compound, but it is still expected to retain ferroelectric, pyroelectric, and photorefractive characteristics. ontosight.ai

However, without dedicated studies on the hexadecahydrate form, it is not possible to provide scientifically accurate and detailed information on the following as requested:

Mechanisms of Polarization Reversal and Hysteresis Loop Characteristics: Specific data on coercive fields, remnant polarization, and the shape of the hysteresis loop for the hexadecahydrate are not documented.

Electric Field-Induced Phase Transitions and Polarization Extension Phenomena: Research on how an external electric field affects the phase and polarization of the hexadecahydrate is absent.

Strain Engineering and Tuning of Ferroelectric Performance: There is no available literature on the effects of mechanical strain on the ferroelectric properties of this specific compound.

High-Temperature Stability of Ferroelectric Polarization: The thermal stability of polarization in the hexadecahydrate has not been reported.

Frequency and Temperature Dependence of Dielectric Permittivity: Detailed data tables and research findings on the dielectric behavior of KNbO₃·16H₂O under varying frequencies and temperatures are not available.

The extensive body of research on anhydrous KNbO₃ details its phase transitions from rhombohedral to orthorhombic, tetragonal, and finally cubic at elevated temperatures, along with its well-characterized ferroelectric and dielectric properties. frontiersin.orgwikipedia.org However, the presence of a significant amount of water of hydration (16 molecules) in the crystal lattice of the hexadecahydrate would fundamentally alter its crystal structure and, consequently, all of its physical and electrical properties. Therefore, extrapolating data from the anhydrous form to the hexadecahydrate would be scientifically inaccurate.

Until specific experimental research is conducted and published on Potassium niobate, hexadecahydrate, a detailed article on its advanced functional properties cannot be generated.

Chemical Modification and Doping Strategies

Intentional Doping for Modulating Functional Performance

Intentional doping involves the substitution of host cations in the perovskite ABO₃ structure (where A is potassium and B is niobium) with aliovalent or isovalent ions. This approach is a cornerstone for engineering the material's dielectric, piezoelectric, and ferroelectric properties.

Substitution at the A-site, occupied by potassium (K⁺) ions, directly impacts the crystal lattice and phase transition characteristics of potassium niobate and its solid solutions like potassium sodium niobate (KNN). The introduction of dopants with different ionic radii and charges induces lattice distortions, alters phase transition temperatures, and can be used to create morphotropic phase boundaries (MPB), which are crucial for enhancing piezoelectric properties. aimspress.com

For instance, doping with strontium (Sr²⁺) at the A-site in KNN ceramics can improve dielectric properties at low concentrations (up to 1 mol%). worktribe.com However, higher concentrations require increased sintering temperatures. worktribe.com Doping with 5% and 7% Sr²⁺ shifts the orthorhombic-tetragonal phase transition temperature (TO-T) to below room temperature and broadens the Curie temperature (TC) peak, indicative of relaxor behavior. worktribe.comfrontiersin.org Similarly, lithium (Li⁺) is a common A-site substituent that is known to decrease the TO-T while increasing the TC, which is beneficial for widening the operating temperature range of devices. cambridge.org The incorporation of barium (Ba²⁺) has also been studied to modify the phase transition behavior and functional properties of KNN-based ceramics. cplire.ru

The effect of A-site substitution is often analyzed through X-ray diffraction (XRD) and neutron diffraction, which reveal changes in crystal symmetry and lattice parameters. aimspress.com These structural modifications are directly linked to the macroscopic electrical and mechanical properties of the ceramic. aimspress.com

Table 1: Effects of Selected A-Site Cation Substitutions in Potassium Niobate-Based Ceramics

Dopant Ion Host Material Substitution Site Observed Effects on Crystal Lattice and Properties
Strontium (Sr²⁺) KNN A-site for (K,Na)⁺ Improves dielectric properties at low concentrations (<1 mol%); Shifts TO-T below room temperature at higher concentrations (5-7%); Induces relaxor behavior. worktribe.comfrontiersin.org
Lithium (Li⁺) KNN A-site for (K,Na)⁺ Increases tetragonality and optical band gap; Decreases TO-T while increasing TC. cambridge.orgarxiv.org
Barium (Ba²⁺) KNN A-site for (K,Na)⁺ Used to form solid solutions like (K,Na)NbO₃–BaTiO₃ to adjust phase boundaries and enhance piezoelectric response. cplire.ru

Substitution at the B-site, occupied by niobium (Nb⁵⁺), is a powerful tool for modifying the electronic band structure and the electrical response of potassium niobate. The choice of dopant can introduce defect states within the bandgap, alter charge carrier concentrations, and create defect complexes that influence domain wall motion.

Transition metals are common B-site dopants. For example, manganese (Mn) can exist in multiple valence states (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺) and its substitution for Nb⁵⁺ can lead to the formation of oxygen vacancies for charge compensation. arxiv.orgaip.org This process creates defect dipoles, such as (Mn''Nb - VO••), which can pin domain walls, leading to a "hardening" effect characterized by decreased dielectric loss and increased mechanical quality factor. aip.org Similarly, copper (Cu²⁺) substitution for Nb⁵⁺ acts as an acceptor, creating oxygen vacancies and forming defect associates like (Cu'''Nb − VO••)′ and (VO•• − Cu'''Nb − VO••)•. worldscientific.comaip.org

The introduction of titanium (Ti⁴⁺) and molybdenum (Mo⁶⁺) in a coupled substitution can significantly lower the band gap of KNbO₃ to approximately 2.2 eV, enhancing its potential for visible-light-absorbing applications like photovoltaics, while preserving or even enhancing ferroelectric polarization. researchgate.netaps.org First-principles calculations based on Density Functional Theory (DFT) are often used to predict the effects of B-site dopants on the electronic structure. researchgate.netaip.org These studies show that dopants like Ti, V, Cr, Mn, Fe, Co, and Ni introduce defect states into the bandgap, influencing the material's optical and electronic properties. aip.org

Table 2: Effects of Selected B-Site Cation Substitutions in Potassium Niobate-Based Ceramics

Dopant Ion Host Material Substitution Site Observed Effects on Electronic Structure and Response
Manganese (Mn²⁺) KNN B-site for Nb⁵⁺ Acts as an acceptor; Creates oxygen vacancies and defect dipoles; Leads to ferroelectric "hardening" and improved electrical properties. worktribe.comaip.org
Copper (Cu²⁺) KNbO₃ / KNN B-site for Nb⁵⁺ Acts as an acceptor; Forms charged defect complexes with oxygen vacancies, such as (Cu'''Nb − VO••)′; Can improve densification. worldscientific.comaip.orgfraunhofer.de
Titanium (Ti⁴⁺) KNbO₃ / KNN B-site for Nb⁵⁺ Soluble in the lattice but can inhibit densification; Increases electrical conductivity and dielectric loss. worktribe.comfrontiersin.org
Iron (Fe) KNbO₃ B-site for Nb⁵⁺ Behaves as an acceptor with multiple oxidation states (2+ to 5+); Reduces the number of charge carriers and electronic conductivity. synthical.comchemrxiv.org
Tantalum (Ta⁵⁺) KBaSrNb₅O₁₅ B-site for Nb⁵⁺ Increases breakdown strength; Decreases tetragonality and distorts structural symmetry, improving energy storage properties. mdpi.com

Defect Chemistry and Compensation Mechanisms

Defects, particularly oxygen vacancies (VO••) and cation vacancies, play a dual role in potassium niobate ceramics. They are a primary contributor to leakage currents, which are detrimental to applications requiring high insulation resistance, such as capacitors. High concentrations of defects can increase the mobility of charge carriers, leading to higher dielectric losses. aip.orgrsc.org

However, defects also significantly influence the ceramic microstructure. The introduction of sintering aids like copper oxide can form a liquid phase that facilitates grain growth and improves the densification of the ceramic. fraunhofer.de Conversely, certain dopants like Mn²⁺ and Ti⁴⁺, while soluble in the KNN lattice, have been found to inhibit densification. worktribe.com The stoichiometry of the material is critical; for instance, an excess of potassium in KNbO₃ shifts shrinkage to lower temperatures, while an excess of niobium shifts it to higher temperatures. researchgate.net Abnormal grain growth, leading to very large grains, can occur in stoichiometric KNbO₃, whereas a K-excess composition results in smaller, more uniform cuboid grains. researchgate.net Therefore, controlling defect concentrations through doping and precise stoichiometric control is essential for tailoring both the microstructure and leakage characteristics. synthical.comchemrxiv.org

The electrical conductivity of potassium niobate can be precisely modulated through donor and acceptor doping. The type of doping determines the dominant charge compensation mechanism and the resulting concentration of electronic or ionic charge carriers.

Acceptor Doping : When a lower-valent cation substitutes a higher-valent one (e.g., Fe³⁺ or Cu²⁺ replacing Nb⁵⁺), it acts as an acceptor. synthical.comchemrxiv.org This creates a net negative charge in the lattice, which is typically compensated by the formation of positively charged oxygen vacancies (VO••). aip.orgfraunhofer.de This mechanism is described by the following defect equation (using Kröger-Vink notation): 2CuO → 2Cu'''Nb + 3VO•• + 2OOx Acceptor doping tends to "harden" the material by creating defect dipoles that pin domain walls, but it can also increase ionic conductivity due to the presence of mobile oxygen vacancies, especially at high temperatures. worktribe.comfrontiersin.org Iron (Fe) doping in KNbO₃, for example, acts as an acceptor and reduces electronic conductivity by lowering the number of charge carriers. synthical.comchemrxiv.org

Donor Doping : When a higher-valent cation substitutes a lower-valent one (e.g., Sr²⁺ replacing K⁺), it acts as a donor. frontiersin.org This introduces a net positive charge. In another example, should a +6 ion replace Nb⁵⁺, it would also act as a donor. The compensation for donor doping typically occurs through the creation of cation vacancies (e.g., potassium vacancies, V'K) or by the generation of free electrons (e' ), which increases electronic conductivity. Calcium (Ca) doping in KNbO₃ has been shown to act as a donor, leading to a large concentration of charge carriers and higher electronic conductivity. synthical.comchemrxiv.org Similarly, Sr²⁺ doping in KNN can increase conductivity, which is attributed to the donation of extra electrons. frontiersin.org

The choice between donor and acceptor doping allows for the tailoring of potassium niobate from a highly insulating dielectric to a semiconducting material, depending on the specific application requirements. frontiersin.orgsynthical.com

Theoretical and Computational Investigations

Density Functional Theory (DFT) Applications in Structural Analysis

Density Functional Theory (DFT) is a powerful computational method for investigating the ground-state properties of materials. In the study of potassium niobate, DFT has been extensively applied to analyze its various crystal structures and the subtle atomic arrangements that govern its properties.

Researchers perform comprehensive theoretical studies on the structural properties of KNbO₃ in its cubic, tetragonal, orthorhombic, and rhombohedral phases. researchgate.netsemanticscholar.org These calculations involve optimizing the lattice parameters and internal atomic coordinates to find the lowest energy configuration for each phase. arxiv.org Different exchange-correlation functionals within DFT, such as the Local-Density Approximation (LDA), Generalized Gradient Approximations (GGA) like PBEsol and AM05, and meta-GGAs, are tested to determine which provides the most accurate structural data compared to experimental measurements. researchgate.netsemanticscholar.org Studies have shown that functionals like PBEsol and AM05 yield consistently accurate structural data for KNbO₃. researchgate.net DFT calculations have been used to verify melt structures and provide accurate assignments for vibrational bands in Raman spectra of K₂O-rich KNbO₃ melts. rsc.org

A key focus of DFT studies is the analysis of the NbO₆ octahedra, which are the fundamental building blocks of the perovskite structure. The distortion of these octahedra is directly linked to the material's ferroelectric nature. frontiersin.org DFT calculations quantify the degree of this native distortion, correlating it with the electronic structure. rsc.org For instance, in the lamellar potassium niobate K₄Nb₆O₁₇, the degree of distortion in different niobium octahedra has been quantified and linked to electronic and vibrational properties. rsc.org Furthermore, DFT has been used to relax the supercell of orthorhombic KNbO₃ to establish equilibrium lattice parameters, which were found to differ from experimental results by less than 1.5%. aip.org In studies of solid solutions, DFT calculations have been performed on materials like [KNbO₃]₁₋ₓ[BaNi₁/₂Nb₁/₂O₃₋δ]ₓ, where the positions of ions are fully relaxed to understand the local structure. upenn.edu

Calculated Lattice Parameters for Cubic KNbO₃ Using Various DFT Functionals
FunctionalCalculated Lattice Parameter, a (Å)Relative Deviation from Exp. (%)Reference
LDA3.968-1.0 semanticscholar.org
PBE4.038+1.7 semanticscholar.org
PBEsol4.008+0.0 semanticscholar.org
AM054.007-0.0 semanticscholar.org
RTPSS4.004-0.1 semanticscholar.org
Experimental (708 K)4.008N/A semanticscholar.org

First-Principles Calculations for Electronic and Optical Properties

First-principles calculations, which are based on quantum mechanics without empirical parameters, are crucial for determining the electronic and optical properties of potassium niobate. These calculations provide a fundamental understanding of the material's band structure, density of states (DOS), and response to light.

The electronic band structure of KNbO₃ has been calculated for its different phases (cubic, tetragonal, orthorhombic, and rhombohedral). chalcogen.roresearchgate.net These studies consistently show that the top of the valence band is primarily formed by O 2p states, while the bottom of the conduction band is dominated by Nb 4d states. aip.orgresearchgate.net This indicates significant hybridization between the Nb 4d and O 2p orbitals, which points to a degree of covalent bonding between niobium and oxygen atoms. aip.orgresearchgate.net Calculations often reveal an indirect band gap for KNbO₃, although some studies report a direct gap. chalcogen.rorsc.org It is a well-known limitation of standard DFT that it tends to underestimate the band gap of semiconductors and insulators. researchgate.net For example, one study calculated an indirect band gap of 1.4 eV for tetragonal KNbO₃, which is smaller than experimental values. chalcogen.ro More advanced methods, such as those using hybrid functionals (e.g., HSE06) or GW approximations, provide more accurate band gap predictions. rsc.orgscispace.com A study using the HSE06 functional calculated a direct band gap of 2.74 eV for cubic KNbO₃. rsc.org

The optical properties, such as the dielectric function, refractive indices, and nonlinear optical coefficients, are derived from the calculated electronic structure. chalcogen.roresearchgate.net First-principles calculations of the refractive indices and second-harmonic generation (SHG) coefficients for orthorhombic KNbO₃ have shown good agreement with experimental results. researchgate.net Investigations into the linear dielectric function, considering excitonic and local-field effects through the Bethe-Salpeter equation, have been found essential for achieving good agreement with experimental data. scispace.com These advanced calculations have determined exciton (B1674681) binding energies of 0.5 to 0.6 eV for the different phases of KNbO₃. scispace.com

Calculated Band Gaps of KNbO₃ from Various Theoretical Studies
PhaseMethodBand Gap (eV)Direct/IndirectReference
TetragonalGGA+U1.4Indirect chalcogen.ro
CubicDFT1.54Indirect researchgate.net
CubicHSE062.74Direct rsc.org
TetragonalXα exchange-- tandfonline.com
OrthorhombicLDA-- researchgate.net
CubicevGW₀3.13Indirect scispace.com

Computational Modeling of Phase Transitions and Material Behavior

Potassium niobate is well known for its sequence of temperature-dependent phase transitions: from rhombohedral to orthorhombic at 263 K, to tetragonal at 498 K, and finally to cubic at 708 K. wpmucdn.com Computational modeling plays a vital role in elucidating the mechanisms behind these transitions and predicting the material's behavior under various conditions.

Ab initio molecular dynamics (AIMD) simulations and other first-principles methods are used to study the evolution of KNbO₃'s structure with temperature. acs.orgresearchgate.net These simulations help to resolve the long-standing debate about whether the phase transitions are purely displacive (involving soft phonon modes) or have an order-disorder character (involving the ordering of local atomic distortions). wpmucdn.comacs.org Molecular dynamics simulations have shown that KNbO₃ exhibits significant order-disorder behavior, where Nb and O ions are rarely at their ideal crystallographic positions, even in the high-temperature cubic phase. anl.gov AIMD studies have found a crossover of displacive and order-disorder mechanisms in the NbO₆ octahedron. acs.org Group theory analysis combined with ab initio calculations helps to clarify the symmetry relationships between the different phases. arxiv.orgbohrium.com For instance, it has been shown that while the cubic-to-tetragonal transition is symmetry-allowed, the subsequent transitions are not group-subgroup related, indicating a more complex mechanism. arxiv.orgbohrium.com

Computational models are also employed to study the material's response to external stimuli like pressure and shock compression. aps.org Models have been developed to describe the phase variations in KNbO₃ ceramics under uniaxial compression, showing that shock-induced phase transitions initiate at lower pressures and occur more gradually than under static hydrostatic pressure. aps.org Simulations of KNbO₃/KTaO₃ superlattices have been used to examine the order-disorder behavior and the coupling with the displacive dynamics of KTaO₃. anl.gov Machine-learning interatomic potentials, trained on DFT data, are an emerging tool that allows for large-scale molecular dynamics simulations of phase transitions and domain wall dynamics with high accuracy. scispace.com

Predictive Simulations of Doping Effects and Defect Equilibria

First-principles calculations are a cost-effective way to screen potential dopants and predict their impact on the properties of potassium niobate, guiding experimental efforts to tailor the material for specific applications. aip.org These simulations can predict how substituting different elements onto the K or Nb sites, or introducing defects like oxygen vacancies, will alter the electronic structure, optical absorption, and ferroelectric properties.

Numerous studies have employed DFT to investigate the effects of doping KNbO₃ with 3d and 4d transition metals (e.g., Ti, V, Cr, Mn, Fe, Co, Ni, Cu, Ag). aip.orgrsc.orgaip.orgaip.orgresearchgate.net These simulations show that doping can introduce new energy states within the band gap, effectively reducing the energy required for electronic excitation and enhancing visible light absorption. aip.orgaip.orgaip.org This is particularly relevant for applications like photocatalytic water splitting. aip.orgresearchgate.net For example, calculations have identified Ag- and Mn-doped KNbO₃ as promising candidates for water splitting and CO₂ reduction, respectively. researchgate.net

Simulations also explore the formation of defect complexes, such as a transition metal dopant paired with a nearby oxygen vacancy, and their effect on the electronic structure. aip.orgaip.org The position and ordering of these defect states within the band gap are systematically studied. aip.org Beyond transition metals, the effects of doping with elements like lithium (Li) and sodium (Na) have also been investigated. aip.org These studies predict that Li and Na doping can enhance the piezoelectric properties of KNbO₃ and can change the material from an indirect to a direct bandgap semiconductor. aip.org First-principles calculations are also used to explore the role of dopants in enhancing local heterogeneity, which can influence domain structures and piezoelectric responses, as seen in Mn-doped potassium tantalate niobate. iucr.org

Predicted Effects of Various Dopants in KNbO₃ from First-Principles Simulations
DopantSitePredicted EffectPotential ApplicationReference
3d Transition Metals (Cr, Mn, Fe, Co, Ni)NbIntroduce defect states in the band gap, extend spectral responsePhotorefractive applications aip.orgaip.org
Ag, MnNbDecrease band gap, improve photocatalytic activityWater splitting, CO₂ reduction researchgate.net
Ti, CrNbSuitable for n-type transparent conducting oxide (TCO)Transparent electronics rsc.org
Ni, CuNbSuitable for p-type TCO or optical absorber layersPhotovoltaics, transparent electronics rsc.org
Li, NaKImproves piezoelectric properties, converts to direct band gapLead-free piezoelectrics aip.org
ZrNbEnhances photoactivity for water splittingPhotocatalysis aip.org

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